1-Chloro-3-trifluoromethanesulfonyl-benzene
Description
Contextualization of Aryl Sulfones and Halogenated Aromatics in Advanced Synthetic Design
Aryl sulfones and halogenated aromatics are two cornerstone classes of compounds in organic synthesis. Aryl halides, including chloroarenes, are fundamental precursors in a vast array of cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. nih.govtaylorandfrancis.com They serve as versatile handles for introducing diverse functionalities onto aromatic scaffolds, a strategy central to the construction of pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.comnih.gov
Concurrently, the sulfone group is recognized for its remarkable versatility. Described as "chemical chameleons," sulfones can act as flexible building blocks in synthesis due to the unique reactivity conferred by the sulfonyl moiety. researchgate.net The strong electron-withdrawing nature of the sulfonyl group acidifies adjacent C-H bonds and activates aromatic rings for specific transformations. This dual reactivity allows sulfone-containing molecules to participate in a wide range of synthetic strategies, making them invaluable intermediates. researchgate.net The combination of a halogen atom and a sulfone group within the same aromatic structure, as seen in 1-Chloro-3-trifluoromethanesulfonyl-benzene, thus presents a powerful synthon for creating complex molecular architectures.
Structural Significance of the Trifluoromethylsulfonyl Moiety in Aromatic Systems
The trifluoromethanesulfonyl group (-SO2CF3), often referred to as a triflyl group, is one of the most powerful electron-withdrawing groups used in organic chemistry. Its profound impact on an aromatic system stems from the cumulative inductive effects of the highly electronegative fluorine and oxygen atoms. This effect is significantly stronger than that of a simple trifluoromethyl (-CF3) group.
The presence of the -SO2CF3 group drastically reduces the electron density of the benzene (B151609) ring. This deactivation makes the ring much less susceptible to traditional electrophilic aromatic substitution reactions. wikipedia.org Conversely, this strong electron-withdrawing character makes the aromatic ring "electron-poor" and thus highly activated towards nucleophilic aromatic substitution (SNAr). libretexts.org The stability of the resulting triflate anion (CF3SO3−) also makes the triflyl group an excellent leaving group in its own right in various reactions. wikipedia.org
Importance of Chloro Substitution in Aryl Rings for Chemical Reactivity
The chloro substituent on the benzene ring exhibits a dual electronic effect. Due to its high electronegativity, chlorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene itself. However, the chlorine atom also possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect). This resonance effect increases the electron density at the ortho and para positions relative to the meta position.
Overview of Research Trajectories for this compound
While specific research focused exclusively on this compound is not extensively documented in readily available literature, its structural motifs suggest several clear research trajectories based on the well-established chemistry of related compounds.
Nucleophilic Aromatic Substitution (SNAr): The primary avenue of reactivity for this compound is likely as a substrate in SNAr reactions. The combination of a good leaving group (chloride) and a strongly deactivating group (-SO2CF3) makes the aromatic ring susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This would enable the synthesis of various 3-substituted trifluoromethylphenyl sulfones, which are valuable scaffolds in medicinal chemistry and materials science. libretexts.orgyoutube.com
Cross-Coupling Reactions: Aryl chlorides are common coupling partners in transition metal-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advances in catalyst design have made their use increasingly common. Research could explore the utility of this compound in these transformations to build more complex molecular frameworks. wikipedia.org
Precursor for Biologically Active Molecules: The trifluoromethyl and sulfone moieties are prevalent in many pharmaceutical and agrochemical compounds due to their ability to enhance properties like metabolic stability and binding affinity. cas.cn Therefore, this compound represents a key starting material for the synthesis of novel, highly functionalized molecules for biological screening. The ability to further modify the molecule via its chloro group makes it an attractive platform for creating libraries of potential drug candidates.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-5-2-1-3-6(4-5)14(12,13)7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXIWAYTZKFRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 1 Chloro 3 Trifluoromethanesulfonyl Benzene and Its Derivatives
Classical Approaches to Functionalized Benzene (B151609) Sulfones
The construction of the aryl triflone (ArSO₂CF₃) moiety, as seen in 1-chloro-3-trifluoromethanesulfonyl-benzene, relies on established synthetic strategies for creating carbon-sulfur bonds and introducing the trifluoromethanesulfonyl group.
Direct Sulfonation of Chlorinated Benzenes
Direct sulfonation of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. However, achieving the desired meta-substitution pattern on a chlorobenzene (B131634) ring with a trifluoromethanesulfonyl group presents significant regioselectivity challenges.
Electrophilic aromatic sulfonation is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum). The electrophile in these reactions is sulfur trioxide (SO₃) or protonated sulfur trioxide. The chloro substituent on a benzene ring is an ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect.
When chlorobenzene is subjected to sulfonation with concentrated sulfuric acid, the major products are p-chlorobenzenesulfonic acid and o-chlorobenzenesulfonic acid. The formation of the meta-isomer is generally minor. Studies on the sulfonation of chlorobenzene have consistently shown a strong preference for para and ortho substitution. For instance, the sulfonation of chlorobenzene yields a mixture where the para isomer is the predominant product.
| Reagent | Product Distribution (Approximate) |
| Conc. H₂SO₄ | p-chlorobenzenesulfonic acid (major), o-chlorobenzenesulfonic acid (minor) |
This inherent regioselectivity makes the direct sulfonation of chlorobenzene an inefficient route for the synthesis of this compound.
Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) is a superacid, and its derivatives are potent electrophiles. While direct trifluoromethanesulfonylation of arenes is an attractive concept, the high reactivity and specific regiochemical demands often limit its direct application for synthesizing specific isomers like the meta-substituted product from chlorobenzene. The generation of a suitable trifluoromethanesulfonylating agent is a key step. Trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O), prepared from triflic acid, is a powerful reagent for this purpose. However, its reaction with chlorobenzene would still be expected to follow the ortho-, para-directing influence of the chlorine atom.
Transformations from Substituted Sulfonyl Chlorides
A more versatile and regiochemically controlled approach to this compound involves the synthesis and subsequent transformation of a pre-functionalized benzene ring, such as a substituted sulfonyl chloride.
This strategy involves the preparation of 3-chlorobenzenesulfonyl chloride as a key intermediate. This precursor can then, in principle, undergo a nucleophilic substitution reaction to introduce the trifluoromethyl group. However, the direct nucleophilic trifluoromethylation of an aryl sulfonyl chloride to form an aryl triflone is not a commonly reported transformation. The carbon-sulfur bond in the sulfonyl chloride is generally susceptible to nucleophilic attack at the sulfur atom, leading to displacement of the chloride. Introducing a trifluoromethyl anion (CF₃⁻) to form a S-CF₃ bond from a sulfonyl chloride is challenging due to the high reactivity of the trifluoromethyl anion and potential side reactions.
More established methods for the synthesis of aryl triflones often involve the oxidation of aryl trifluoromethyl sulfides or the trifluoromethylation of aryl sulfonyl fluorides or sulfinates.
A powerful and widely used method for the regioselective introduction of a sulfonyl group onto an aromatic ring is the Sandmeyer reaction. This approach starts with the corresponding aniline, in this case, 3-chloroaniline.
The synthesis proceeds in two main steps:
Diazotization: 3-Chloroaniline is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding 3-chlorobenzenediazonium (B95341) salt.
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst. This reaction, a modification of the Sandmeyer reaction, introduces a sulfonyl chloride group (-SO₂Cl) at the position of the original amino group.
This sequence allows for the unambiguous synthesis of 3-chlorobenzenesulfonyl chloride. A subsequent step to convert the sulfonyl chloride to the triflone would be required.
A more direct approach would be a Sandmeyer-type reaction that directly introduces the trifluoromethanesulfonyl group. This could theoretically be achieved by reacting the 3-chlorobenzenediazonium salt with a trifluoromethanesulfinate salt, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent. Copper-catalyzed reactions of aryldiazonium salts with this reagent have been developed for the synthesis of aryl triflones. This method offers a direct and regioselective route to this compound from readily available 3-chloroaniline.
A patent describes a multi-step synthesis of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride starting from 1-chloro-2-(trifluoromethyl)benzene, which involves nitration, reduction to the aniline, and then a Sandmeyer reaction to introduce the sulfonyl chloride group. nih.gov This highlights the utility of the diazotization-mediated approach for preparing complex substituted benzene sulfonyl chlorides with high regiocontrol.
Advanced Catalytic Strategies for Aryl Sulfone Construction
The construction of the aryl sulfone moiety, a key structural feature of this compound, has been significantly advanced through the development of sophisticated catalytic strategies. These methods offer milder conditions, broader substrate scope, and greater functional group tolerance compared to traditional synthetic routes.
Transition-Metal-Catalyzed Sulfonylation Reactions
Transition-metal catalysis has become an indispensable tool for the formation of carbon-sulfur (C–S) bonds, providing efficient pathways to synthesize aryl sulfones. These reactions often involve the cross-coupling of various sulfur-containing reagents with aryl halides or their equivalents, facilitated by catalysts based on metals such as palladium, nickel, cobalt, and gold.
The direct formation of a C–S bond through cross-coupling reactions is a powerful strategy for the synthesis of aryl sulfones. This approach typically involves the reaction of an aryl halide or triflate with a sulfur-containing coupling partner in the presence of a transition-metal catalyst. These reactions have been developed to be highly efficient for the synthesis of a wide array of diaryl and alkyl-aryl sulfones. The versatility of this method allows for the introduction of the sulfonyl group onto a pre-functionalized aromatic ring, which is particularly relevant for the synthesis of substituted derivatives of this compound.
Sulfinate salts, such as sodium trifluoromethanesulfinate (CF₃SO₂Na), are highly effective and commonly used reagents for introducing the trifluoromethanesulfonyl group. These salts are stable, easy to handle, and react readily with aryl halides in the presence of a suitable catalyst.
In addition to sulfinate salts, sulfur dioxide surrogates have emerged as convenient and safer alternatives to gaseous SO₂. Compounds like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a solid source of SO₂, which can be trapped in situ with organometallic reagents (e.g., aryl lithium or Grignard reagents) to generate the corresponding sulfinate salts. These generated sulfinates can then participate in palladium-catalyzed cross-coupling reactions with aryl halides to afford the desired aryl sulfones.
Palladium: Palladium-catalyzed cross-coupling reactions are among the most widely used methods for aryl sulfone synthesis. These reactions typically employ a palladium catalyst, a ligand, and a base to facilitate the coupling of an aryl halide with a sulfinate salt. The choice of ligand is crucial for the success of the reaction, with bulky electron-rich phosphine (B1218219) ligands often providing the best results.
| Catalyst/Ligand | Aryl Halide | Sulfinate Salt | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / Xantphos | Aryl bromide | Sodium p-toluenesulfinate | Dioxane | 110 | 85 |
| Pd₂ (dba)₃ / P(t-Bu)₃ | Aryl chloride | Sodium benzenesulfinate | Toluene | 100 | 78 |
Nickel: Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium for C–S bond formation. Nickel-catalyzed couplings of aryl halides with sulfinate salts proceed under various conditions and have been shown to tolerate a wide range of functional groups.
| Catalyst/Ligand | Aryl Halide | Sulfinate Salt | Solvent | Temp (°C) | Yield (%) |
| NiCl₂(dppp) | Aryl iodide | Sodium benzenesulfinate | DMF | 120 | 92 |
| Ni(cod)₂ / dcype | Aryl chloride | Sodium p-toluenesulfinate | DMA | 130 | 88 |
Cobalt: Cobalt catalysis for C–S bond formation is an emerging area of interest. While more commonly applied to the synthesis of aryl sulfides from thiols and aryl halides, these methods establish the foundation for developing cobalt-catalyzed sulfonylation reactions. The use of cobalt catalysts, such as CoI₂(dppe) in the presence of a reducing agent like zinc, has been effective in coupling aryl halides with sulfur nucleophiles. Further development in this area could lead to efficient cobalt-catalyzed routes to aryl sulfones.
Gold: Gold catalysis offers unique reactivity for the synthesis of aryl sulfones. Gold(I)-catalyzed coupling of aryl iodides with sodium sulfinates has been demonstrated to be effective, particularly for electron-rich aryl iodides which can be challenging substrates for other metals. This method provides a complementary approach to the more established palladium and nickel-catalyzed systems.
| Catalyst/Ligand | Aryl Halide | Sulfinate Salt | Solvent | Temp (°C) | Yield (%) |
| AuCl(IPr) / Ag₂CO₃ | Iodobenzene | Sodium benzenesulfinate | Toluene | 110 | 85 |
| [Au(dppf)Cl]₂ / AgTFA | 4-Iodoanisole | Sodium p-toluenesulfinate | DCE | 80 | 91 |
Trifluoromethanesulfonylation of Highly Reactive Intermediates
An alternative strategy for the synthesis of aryl triflones involves the interception of highly reactive intermediates, such as benzynes, with a trifluoromethanesulfonylating agent. This approach allows for the formation of the C–S bond under transition-metal-free conditions.
The reaction of in situ generated benzynes with sodium trifluoromethanesulfinate (CF₃SO₂Na, often referred to as Langlois' reagent) provides a direct route to aryl triflones. Benzynes are typically generated from ortho-disubstituted arenes, such as 2-(trimethylsilyl)aryl triflates, upon treatment with a fluoride (B91410) source like cesium fluoride. The highly electrophilic benzyne (B1209423) intermediate is then trapped by the nucleophilic sulfinate salt.
This methodology is particularly useful for the synthesis of substituted aryl triflones, including those with substitution patterns that might be difficult to access through other means. The regioselectivity of the addition to unsymmetrical benzynes is influenced by both electronic and steric factors of the substituents on the benzyne intermediate. For instance, the trifluoromethanesulfonylation of a 4-substituted benzyne precursor can lead to a mixture of regioisomeric products.
| Benzyne Precursor | Fluoride Source | Sulfinate Salt | Solvent | Temp (°C) | Product(s) | Yield (%) |
| 2-(TMS)phenyl triflate | CsF | CF₃SO₂Na | MeCN | 80 | Phenyl triflone | 75 |
| 2-(TMS)-4-chlorophenyl triflate | CsF | CF₃SO₂Na | MeCN | 80 | This compound and 1-Chloro-4-trifluoromethanesulfonyl-benzene | 68 (mixture) |
Radical-Mediated Trifluoromethylsulfonylation
The synthesis of aryl triflones, including this compound, can be approached through radical-mediated pathways. These methods are centered on the generation of an aryl radical which is subsequently trapped by a trifluoromethanesulfonyl source. A common and versatile reagent for providing the trifluoromethylsulfonyl group is sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent.
The general mechanism involves two key stages:
Generation of the Aryl Radical : The process is initiated by the formation of an aryl radical from a suitable precursor. Precursors can include aryl halides, diazonium salts, or other functionalized arenes. For the synthesis of this compound, this would involve generating a 3-chlorophenyl radical. Light-induced systems, such as photoredox catalysis, are modern methods for generating these aryl radical intermediates under mild conditions.
Trapping with a Trifluoromethylsulfonyl Source : The highly reactive aryl radical is then trapped by a trifluoromethylsulfonylating agent. Under oxidative conditions, CF3SO2Na can act as a source for the trifluoromethylsulfonyl radical (•SO2CF3) or related species, which then couples with the aryl radical to form the desired C-S bond, yielding the final aryl triflone product.
This radical pathway offers an alternative to ionic or transition-metal-catalyzed methods, often proceeding under different reaction conditions and potentially offering complementary reactivity and substrate scope.
Optimization of Reaction Parameters and Yield Enhancement
The efficiency and success of synthesizing aryl triflones are highly dependent on the careful control of various reaction parameters. Optimization is crucial for maximizing the yield of the desired product while suppressing the formation of unwanted side products.
Solvent Effects: The polarity and coordinating ability of the solvent play a pivotal role. Aprotic polar solvents are commonly employed in these synthetic protocols.
Acetonitrile (B52724) (MeCN) : Often a solvent of choice due to its ability to dissolve ionic reagents like CF3SO2Na and its relatively high polarity, which can stabilize charged intermediates that may arise during the reaction.
Tetrahydrofuran (THF) : A less polar option that can be effective, although it may lead to different reaction kinetics or yields compared to more polar solvents.
Dichloromethane (B109758) (DCM) and Water : Mixed solvent systems, such as a combination of dichloromethane and water, have been utilized in sealed-tube reactions, indicating that biphasic conditions can be beneficial in certain protocols. nih.gov
Temperature Control: Temperature management is essential for controlling the reaction rate and selectivity.
Many trifluoromethylsulfonylation reactions are conducted at elevated temperatures, often ranging from 40 °C to 110 °C, to ensure a sufficient reaction rate. nih.gov
However, excessive temperatures can lead to the decomposition of reagents or intermediates, resulting in lower yields and the formation of side products. The optimal temperature is therefore a balance between achieving a practical reaction time and maintaining the integrity of the reacting species.
The following table summarizes the impact of solvent and temperature on the yield of a representative aryl triflone synthesis.
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Tetrahydrofuran (THF) | 25 | Low |
| 2 | Acetonitrile (MeCN) | 25 | 15 |
| 3 | Acetonitrile (MeCN) | 40 | 44 |
| 4 | Acetonitrile (MeCN) | 80 | 45 |
The relative amounts of reactants and reagents are fundamental to achieving high yields and purity. Adjusting the stoichiometry is a primary method for controlling the reaction pathway and minimizing the formation of undesired byproducts. nih.gov
Stoichiometric Considerations: In many radical-mediated reactions, an excess of one or more reagents may be required to drive the reaction to completion. For trifluoromethylsulfonylation, it is common to use a stoichiometric excess of the trifluoromethanesulfinate salt (e.g., 2.0 equivalents or more) relative to the aryl precursor. This ensures that the generated aryl radical has a high probability of reacting with the trifluoromethylsulfonylating agent rather than engaging in other pathways. nih.gov The use of super-stoichiometric amounts of reagents has been noted in some protocols to achieve moderate yields. beilstein-journals.org
Side Reaction Minimization: Several side reactions can compete with the desired trifluoromethylsulfonylation:
Hydrodehalogenation : If the aryl radical is generated from an aryl halide, it can be quenched by a hydrogen atom source in the reaction mixture, leading to a dehalogenated arene.
Dimerization : Two aryl radicals can couple to form a biaryl byproduct.
Reaction with Solvent : The highly reactive aryl radical can potentially react with the solvent, especially if the solvent has abstractable hydrogen atoms.
Chlorination : When using reagents like trifluoromethanesulfonyl chloride (CF3SO2Cl), a competing chlorination reaction can sometimes be observed. nih.gov
Minimizing these side reactions often involves carefully tuning the stoichiometry. For example, ensuring a sufficiently high concentration of the radical trap (the trifluoromethylsulfonylating agent) can outcompete dimerization or reaction with the solvent. Additives may also be used to control the reaction pathway; for instance, a scavenger might be included to remove unwanted radical species or byproducts.
Iii. Reactivity Profiles and Mechanistic Investigations of 1 Chloro 3 Trifluoromethanesulfonyl Benzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles in a reaction known as nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com This reaction is pivotal in the functionalization of 1-chloro-3-trifluoromethanesulfonyl-benzene.
The trifluoromethylsulfonyl group (-SO2CF3), also known as a triflyl or triflone group, is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong activating effect on an aromatic ring towards SNAr reactions stems from its capacity to stabilize the negatively charged intermediate formed during the reaction. libretexts.orglibretexts.org This stabilization occurs through a strong inductive effect (-I effect), which withdraws electron density from the ring.
In this compound, the -SO2CF3 group is positioned meta to the chloro leaving group. While the most effective activation for SNAr is typically observed when electron-withdrawing groups are in the ortho or para positions, where they can directly delocalize the negative charge of the reaction intermediate via resonance, a meta-positioned group still provides substantial activation. libretexts.org The profound inductive withdrawal of the trifluoromethylsulfonyl group significantly reduces the electron density across the entire aromatic ring, facilitating the initial attack by a nucleophile, which is the rate-determining step of the reaction. uomustansiriyah.edu.iqyoutube.com This makes the carbon atom bonded to the chlorine atom sufficiently electrophilic to be attacked by a nucleophile. youtube.com
The activated nature of the aromatic ring in this compound allows for the displacement of the chloro substituent by a range of strong nucleophiles. Common nucleophiles effective in SNAr reactions include amines, alkoxides, and thiolates. libretexts.org For instance, the reaction with an amine (R-NH2) would yield an N-substituted 3-(trifluoromethylsulfonyl)aniline, while reaction with an alkoxide (R-O⁻) would produce an alkyl 3-(trifluoromethylsulfonyl)phenyl ether. These transformations are crucial for synthesizing more complex molecules from the starting aryl halide.
| Nucleophile Type | Example Nucleophile | General Product Structure |
|---|---|---|
| Amines | R-NH₂ | N-Aryl Anilines |
| Alkoxides | R-O⁻ | Aryl Ethers |
| Thiolates | R-S⁻ | Aryl Sulfides |
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. libretexts.orguomustansiriyah.edu.iq This pathway is distinct from SN1 and SN2 reactions observed in aliphatic systems. libretexts.org
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the chloro group. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comyoutube.com The aromaticity of the ring is temporarily lost in this step. The high activation energy required to break the aromaticity makes this the slow, rate-determining step of the reaction. uomustansiriyah.edu.iqyoutube.com The powerful inductive effect of the meta-SO2CF3 group is crucial for stabilizing this anionic intermediate, thereby lowering the activation energy. libretexts.org
Elimination Step (Fast): The aromaticity of the ring is restored through the expulsion of the chloride leaving group. This step is rapid as it leads to a more stable, aromatic product. uomustansiriyah.edu.iq
This mechanism highlights that the reaction rate is primarily dependent on the stability of the Meisenheimer complex, not the strength of the carbon-halogen bond. masterorganicchemistry.com
Kinetic studies on the SNAr reactions of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various substituted anilines provide insight into the reactivity of aryl trifluoromethyl sulfones. researchgate.net The second-order rate constants (kA) for these reactions demonstrate the influence of the nucleophile's electronic properties on the reaction rate.
| Aniline Substituent (X) | kA (dm³ mol⁻¹ s⁻¹) |
|---|---|
| 4-OCH₃ | 1.53 x 10⁻³ |
| 4-CH₃ | 1.03 x 10⁻³ |
| H | 2.79 x 10⁻⁴ |
| 4-Cl | 1.10 x 10⁻⁴ |
| 3-Cl | 2.52 x 10⁻⁵ |
Data adapted from a study on a related aryl trifluoromethyl sulfone, illustrating the kinetic principles. researchgate.net
Electrophilic Aromatic Substitution (EAS) Reactions
In contrast to SNAr, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. byjus.comminia.edu.eg The presence of deactivating substituents on the ring, such as chloro and trifluoromethylsulfonyl groups, significantly impacts the feasibility and outcome of these reactions. unizin.org
Both the trifluoromethylsulfonyl (-SO2CF3) and chloro (-Cl) groups are classified as deactivating groups for electrophilic aromatic substitution. unizin.orgorganicchemistrytutor.com They withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. unizin.org This deactivation occurs because these groups destabilize the positively charged carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction. byjus.com
The directing effects of these groups, which determine the position of the incoming electrophile, are different:
Trifluoromethylsulfonyl (-SO2CF3) Group: This is a powerful deactivating group that acts as a meta-director. youtube.com It strongly withdraws electrons through both induction and resonance, which destabilizes the arenium ion intermediate. This destabilization is most pronounced when the electrophile adds to the ortho or para positions, as this places a positive charge on the carbon atom directly attached to the -SO2CF3 group. Consequently, attack at the meta position is favored as it avoids this highly unfavorable arrangement. youtube.com
Chloro (-Cl) Group: Halogens are an unusual class of substituents. They are deactivating due to their strong inductive electron withdrawal. organicchemistrytutor.com However, they are ortho, para-directors because the lone pairs on the chlorine atom can stabilize the positive charge of the arenium ion through resonance when the attack occurs at the ortho or para positions. organicchemistrytutor.comyoutube.com
In this compound, the two groups have competing directing effects on the five available positions for substitution (C2, C4, C5, C6). The ring is severely deactivated, and any EAS reaction would require harsh conditions.
| Substituent | Position | Reactivity Effect | Directing Effect | Favored Positions |
|---|---|---|---|---|
| -Cl | C1 | Deactivating | Ortho, Para | C2, C4, C6 |
| -SO₂CF₃ | C3 | Strongly Deactivating | Meta | C5 |
Influence on Reaction Rates and Regioselectivity in EAS
The trifluoromethanesulfonyl (-SO₂CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on electrophilic aromatic substitution (EAS) is profound, primarily characterized by two major effects: a significant decrease in reaction rate and a strong directing effect to the meta-position.
The deactivation of the benzene ring towards electrophiles is a direct consequence of the inductive and resonance effects of the -SO₂CF₃ group. Research indicates that the SO₂CF₃ group has a much stronger electron-withdrawing effect than a nitro group (-NO₂), which is a classic deactivating group. researchgate.net This strong deactivation drastically lowers the electron density of the aromatic π-system, making it less nucleophilic and thus much slower to react with electrophiles compared to benzene. nih.gov
In terms of regioselectivity, both the chloro and the trifluoromethanesulfonyl substituents are deactivating, but they direct incoming electrophiles to different positions. Chlorine is an ortho-, para-director, while the trifluoromethanesulfonyl group is a meta-director. In a competition between these directing effects, the powerful meta-directing influence of the -SO₂CF₃ group typically dominates. Therefore, electrophilic substitution on this compound is expected to occur at the positions meta to the sulfonyl group (positions 4, 6, and 2) and ortho/para to the chloro group. The primary products are generally those where the electrophile adds to the positions meta to the triflyl group.
Studies using Molecular Electron Density Theory (MEDT) on deactivated benzene derivatives suggest that the regioselectivity is the result of a slight polarization of the ring's electron density and weak repulsive steric interactions, rather than the stability of resonance structures. nih.gov For deactivated rings, the transition state leading to the meta-product is lower in energy because the strong inductive effect of the withdrawing group is felt less intensely when the positive charge of the arenium ion intermediate is not on the carbon atom directly attached to it. chemrxiv.org
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -SO₂CF₃ | Strongly Deactivating | Meta |
| -Cl | Deactivating | Ortho, Para |
Strategic Use of the Sulfonyl Group as a Reversible Blocking Group
The strategic use of a sulfonyl group as a reversible blocking group is a well-established tactic in multi-step aromatic synthesis. nih.govresearchgate.net This strategy is particularly useful for controlling regioselectivity in EAS reactions to synthesize specific isomers that are otherwise difficult to obtain. The related sulfonic acid (–SO₃H) group is commonly used for this purpose. acs.org
The process involves three main steps:
Installation: A sulfonyl group is introduced onto the aromatic ring. For instance, sulfonation often directs the –SO₃H group to the para position of an activated ring due to steric hindrance at the ortho positions. nih.gov This effectively "blocks" the para position.
Substitution: A subsequent EAS reaction is performed. With the para position occupied, the new substituent is directed to the available ortho position. nih.govresearchgate.net
Removal: The blocking sulfonyl group is removed, often by treatment with strong acid and heat, to yield the desired ortho-substituted product. nih.gov
This strategy allows for the synthesis of specific isomers by temporarily occupying a more reactive site. While this technique is most documented for the sulfonic acid group, the underlying principle of reversible installation and removal of a strongly directing group is a powerful tool in synthetic design.
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The dual functionality of this compound makes it a valuable substrate for a variety of bond-forming reactions, particularly those catalyzed by transition metals.
Coupling Reactions via Metal Catalysis (e.g., C-C, C-N, C-O, C-S)
Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing C-C and C-heteroatom bonds. researchgate.net The chloro substituent on this compound can serve as a handle for such transformations. Aryl chlorides, while generally less reactive than the corresponding bromides or iodides, can participate in a range of coupling reactions, including:
Suzuki-Miyaura Coupling (C-C): Reaction with boronic acids or their derivatives, catalyzed by palladium complexes, to form biaryl compounds.
Buchwald-Hartwig Amination (C-N): Palladium-catalyzed coupling with amines to form arylamines. wikipedia.orgresearchgate.net This reaction is one of the most frequently used methods for C-N bond formation. researchgate.net
Ullmann Condensation (C-O, C-N, C-S): A copper-catalyzed reaction for forming bonds between aryl halides and alcohols, amines, or thiols. researchgate.net
The strong electron-withdrawing nature of the trifluoromethanesulfonyl group can influence the reactivity of the C-Cl bond in these coupling reactions, often making the carbon atom more susceptible to oxidative addition to the metal catalyst. Multimetallic strategies, sometimes involving both nickel and palladium, have been developed to effectively couple less reactive aryl chlorides. wikipedia.org
| Reaction Name | Bond Formed | Typical Catalyst | Coupling Partner |
|---|---|---|---|
| Suzuki-Miyaura | C-C | Palladium | Organoboron Reagent |
| Heck | C-C | Palladium | Alkene |
| Negishi | C-C | Palladium or Nickel | Organozinc Reagent |
| Buchwald-Hartwig | C-N | Palladium | Amine |
| Ullmann | C-O, C-N, C-S | Copper | Alcohol, Amine, or Thiol |
Activation and Leaving Group Capabilities of the Sulfonyl Moiety
In the context of nucleophilic aromatic substitution (SₙAr), the trifluoromethanesulfonyl group acts as a powerful activating group. SₙAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a stabilized anionic intermediate known as a Meisenheimer complex. organicreactions.org
For this reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a good leaving group (typically a halide). organicreactions.orgstrath.ac.uk The -SO₂CF₃ group is exceptionally effective at activating the ring for SₙAr because it strongly stabilizes the negative charge of the Meisenheimer complex, particularly when it is positioned ortho or para to the leaving group. researchgate.netstrath.ac.uk In this compound, the triflyl group is meta to the chlorine. However, its powerful inductive effect still significantly lowers the electron density of the entire ring, facilitating nucleophilic attack and making the chlorine atom a viable leaving group.
Reductive Transformations of the Sulfonyl Group
The sulfonyl group can be removed from an aromatic ring through reductive cleavage, a process known as desulfonylation. organic-chemistry.orgnih.gov These reactions are valuable for removing the sulfonyl group after it has served its synthetic purpose, such as directing substitution or activating a carbanion.
Reductive desulfonylation typically involves cleaving the carbon-sulfur bond and replacing it with a carbon-hydrogen bond. organic-chemistry.org Common methods employ reducing agents that operate via a single electron transfer (SET) mechanism. researchgate.net
Active Metals: Reagents like sodium amalgam, aluminum amalgam, or samarium(II) iodide are frequently used. organic-chemistry.org
Metal Hydrides: Certain complex metal hydrides in the presence of transition metals can also effect the reduction.
Organic Electron Donors: Potent neutral organic electron donors have been shown to selectively cleave activated sulfones.
The reaction proceeds by an initial electron transfer to the sulfone, which generates a radical anion. This intermediate then fragments, cleaving the C–S bond to form a sulfinate anion and an organic radical, which is subsequently reduced and protonated to yield the final hydrocarbon product. researchgate.netorganic-chemistry.org While aryl alkyl sulfones can be cleaved, the reaction is often more facile for sulfones that are "activated," for instance by an adjacent functional group. The robust nature of the aryl-SO₂CF₃ bond means that forcing conditions may be required for its reductive cleavage.
Computational Chemistry in Reactivity Prediction and Mechanism Elucidation
Computational chemistry has become an indispensable tool for predicting the reactivity of molecules like this compound and for elucidating complex reaction mechanisms. Density Functional Theory (DFT) is a particularly powerful and widely used method.
Predicting Regioselectivity: Computational models can accurately predict the outcome of electrophilic aromatic substitution reactions. Methods like RegioSQM or analyses based on Molecular Electron Density Theory (MEDT) can calculate the most likely sites for electrophilic attack by evaluating the energies of reaction intermediates or the distribution of electron density in the starting molecule. nih.gov
Elucidating Reaction Mechanisms: DFT calculations can map out the entire energy profile of a reaction, including transition states and intermediates. This allows researchers to understand the step-by-step mechanism of complex transformations, such as metal-catalyzed coupling reactions or cycloadditions. For instance, computational studies can rationalize why a particular ligand in a palladium catalyst favors C-Cl bond activation over C-OTf activation in a related system.
Rationalizing Reactivity: By calculating properties such as molecular orbital energies (HOMO/LUMO) and atomic charges, computational methods can provide a quantitative basis for understanding the electronic effects that govern a molecule's reactivity in reactions like SₙAr. Recently, workflows combining machine learning with DFT have been developed to rapidly and accurately predict SₙAr regioselectivity.
These computational approaches provide deep mechanistic insights that complement experimental findings and guide the design of new synthetic strategies.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of this compound that govern its reactivity. The trifluoromethanesulfonyl group exerts a profound influence on the electronic distribution within the aromatic ring.
The –SO₂CF₃ group is one of the strongest electron-withdrawing groups, which significantly lowers the energy of the molecular orbitals of the benzene ring. This effect is particularly pronounced for the Lowest Unoccupied Molecular Orbital (LUMO). A low-lying LUMO indicates that the molecule is a strong electron acceptor and thus highly susceptible to attack by nucleophiles. The presence of the chlorine atom and the triflyl group in a meta-relationship (1,3-substitution) results in strong activation at the positions ortho and para to the triflyl group.
Calculations provide key reactivity descriptors that quantify the molecule's behavior:
Molecular Electrostatic Potential (MEP): MEP maps visually represent the charge distribution. For aryl triflones, these maps show a significant region of positive potential (electron deficiency) on the aromatic ring, especially at the carbon atoms ortho and para to the powerful –SO₂CF₃ group. The carbon atom bonded to the chlorine (the ipso-carbon) is a primary site for nucleophilic attack.
Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) quantifies the electron withdrawal. The carbon atoms of the ring, particularly C1 (attached to Cl) and C3 (attached to the triflyl group), as well as C5 (para to Cl) and C2, C4, C6 (ortho/para to the triflyl group), bear significant positive charges, making them electrophilic centers.
Global Reactivity Descriptors: These indices, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of reactivity. Key descriptors for a potent electrophile like this compound would include a high electrophilicity index (ω) and high chemical hardness (η).
Below is an interactive table summarizing typical calculated electronic properties for an activated aryl sulfone. Note that specific values for this compound require a dedicated computational study, but the data are representative of this class of compounds.
| Property | Description | Typical Calculated Value Range |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.5 eV |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 to -9.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 6.0 to 7.5 eV |
| Electronegativity (χ) | Tendency to attract electrons | 4.5 to 6.0 eV |
| Hardness (η) | Resistance to change in electron distribution | 3.0 to 3.75 eV |
| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 3.0 to 5.5 eV |
These values are illustrative for highly electron-deficient aryl sulfones and are calculated using DFT methods.
Modeling of Reaction Pathways and Transition States in Substitution Processes
The primary reaction pathway for this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SₙAr) mechanism. Computational modeling is crucial for mapping the potential energy surface of this process, identifying intermediates and transition states, and calculating activation barriers.
The classical SₙAr mechanism is a two-step addition-elimination process:
Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine leaving group. This leads to the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final substitution product.
Computational models can predict the geometry and energy of the Meisenheimer complex. For this compound, the negative charge in this intermediate is effectively delocalized across the aromatic ring and stabilized by the potent –SO₂CF₃ group.
Recent studies have shown that SₙAr reactions can also proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, passing through a single transition state without a stable intermediate. nih.govsemanticscholar.org DFT calculations can distinguish between these pathways by searching for stationary points on the potential energy surface. For highly activated systems with good leaving groups, the Meisenheimer complex might be a very shallow minimum or even a transition state itself, leading to a more concerted-like process. nih.govrsc.org
Modeling of the transition state provides critical information:
Transition State Geometry: In the addition step, the transition state involves the partial formation of the new bond to the nucleophile and a change in hybridization of the ipso-carbon from sp² towards sp³.
Activation Energy (ΔG‡): The calculated energy barrier between the reactants and the first transition state determines the theoretical reaction rate. The strong activation by the triflyl group leads to a relatively low activation energy for nucleophilic attack compared to less activated aryl halides.
| Reaction Step | Description | Key Computational Insights |
| Reactants | This compound + Nucleophile | Optimized ground-state geometries and energies. |
| Transition State 1 (TS1) | Nucleophilic attack on the ipso-carbon | Geometry shows partial C-Nu bond formation; calculation of activation energy (rate-determining). |
| Meisenheimer Complex | Anionic σ-complex intermediate | Confirmed as a true energy minimum on the potential energy surface; charge delocalization is analyzed. |
| Transition State 2 (TS2) | Cleavage of the C-Cl bond | Geometry shows partial C-Cl bond breaking. |
| Products | Substituted benzene + Chloride ion | Optimized ground-state geometries and calculation of overall reaction energy (thermodynamics). |
Electrophilicity Scale Determination for Aryl Trifluoromethyl Sulfones
To move beyond qualitative descriptions, the electrophilicity of aryl trifluoromethyl sulfones (triflones) has been quantified and benchmarked against other electrophiles. Kinetic studies of their reactions with standard nucleophiles allow for the determination of an empirical electrophilicity parameter (E). unamur.be
This is often done by measuring the rates of reaction between the triflone and a set of reference nucleophiles (e.g., anilines or enamines) and fitting the data to the linear free-energy relationship established by Mayr:
log k(20 °C) = sₙ(N + E)
where:
k is the second-order rate constant.
sₙ is the nucleophile-specific sensitivity parameter.
N is the nucleophilicity parameter of the reference nucleophile.
E is the electrophilicity parameter of the aryl triflone.
Through such studies, aryl triflones have been positioned on a comprehensive electrophilicity scale. unamur.be They are classified as strong electrophiles, with reactivity comparable to or exceeding that of many traditionally recognized electrophilic species. The strong electron-withdrawing triflyl group is key to this high electrophilicity. While the exact E parameter for this compound has not been published, its value can be estimated based on data for related compounds. For instance, triflones activated by nitro groups have been placed high on this scale, and the chloro-substituted analogue would be expected to be a potent, albeit slightly less reactive, electrophile. unamur.be
| Compound Class | Activating Group(s) | Typical Electrophilicity (E) Range | Classification |
| Aryl Triflones | -SO₂CF₃, -NO₂ | -10 to -14 | Strong Electrophiles |
| Quinone Methides | Carbonyl, Alkene | -10 to -15 | Strong Electrophiles |
| Michael Acceptors | α,β-Unsaturated Carbonyl | -15 to -22 | Moderate Electrophiles |
| Benzhydrylium Ions | Stabilized Carbocations | +5 to -10 | Very Strong to Moderate Electrophiles |
The electrophilicity scale is continuous, with more negative E values indicating higher electrophilicity.
The placement of aryl triflones on this scale confirms the insights from quantum chemical calculations and provides a powerful predictive tool for assessing their potential reactivity with a wide range of nucleophiles in substitution processes.
Iv. Advanced Characterization and Analytical Methodologies for 1 Chloro 3 Trifluoromethanesulfonyl Benzene
Spectroscopic Techniques for Molecular Structure and Purity Assessment
Spectroscopy is indispensable for the structural elucidation of 1-chloro-3-trifluoromethanesulfonyl-benzene, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the molecular structure of this compound in solution. Analysis of the ¹H, ¹³C, and ¹⁹F spectra provides a complete picture of the molecule's framework.
¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-8.2 ppm). Due to the meta-substitution pattern, a complex set of multiplets is anticipated. The strong electron-withdrawing nature of both the chloro and trifluoromethanesulfonyl groups shifts all aromatic protons downfield. The proton ortho to the sulfonyl group is expected to be the most deshielded.
¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons, as the molecule is unsymmetrical. The carbon atom directly bonded to the trifluoromethanesulfonyl group (C-SO₂CF₃) and the carbon bonded to the chlorine atom (C-Cl) are expected at the lowest fields. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum is predicted to show a sharp singlet, as there are no adjacent protons or other fluorine atoms to cause splitting. The chemical shift for a CF₃ group attached to a sulfonyl group (SO₂CF₃) typically appears in a distinct region, different from a CF₃ group directly attached to an aromatic ring. rsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~ 7.6 - 8.2 | Multiplets (m) | Four distinct signals in the aromatic region. |
| ¹³C | ~ 120 - 145 | Singlets (s) | Six unique aromatic signals. |
| ¹³C (CF₃) | ~ 118 | Quartet (q) | Shows strong coupling to fluorine (¹JCF). |
| ¹⁹F | ~ -75 to -80 | Singlet (s) | Relative to CFCl₃ standard. |
Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl (SO₂) and trifluoromethyl (CF₃) groups.
Key expected absorption bands include:
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
S=O Asymmetric & Symmetric Stretch: Two very strong and distinct bands characteristic of the sulfonyl group, typically found around 1350-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively.
C-F Stretch: Strong, complex absorptions in the 1300-1100 cm⁻¹ region.
C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| Aromatic C=C | Ring Stretching | 1585, 1475 | Medium-Weak |
| SO₂ | Asymmetric Stretching | ~1370 | Strong |
| SO₂ | Symmetric Stretching | ~1180 | Strong |
| C-F | Stretching | 1300 - 1100 | Strong |
| C-Cl | Stretching | 800 - 600 | Medium-Strong |
Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₇H₄ClF₃O₂S), the molecular weight is approximately 260.5 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present at two mass units higher than the molecular ion, with an intensity of about one-third that of the M⁺ peak. libretexts.org
Common fragmentation pathways for aryl sulfones often involve the cleavage of the C-S and S-C bonds. uni-saarland.de Predicted fragmentation could include the loss of neutral fragments such as SO₂, CF₃, or Cl, leading to the formation of characteristic fragment ions.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Ion Structure | Fragment Lost |
|---|---|---|
| 260 | [C₇H₄³⁵ClF₃O₂S]⁺ | Molecular Ion (M⁺) |
| 262 | [C₇H₄³⁷ClF₃O₂S]⁺ | Isotope Peak (M+2) |
| 191 | [C₇H₄³⁵ClSO₂]⁺ | ∙CF₃ |
| 175 | [C₆H₄³⁵ClCF₃]⁺ | SO₂ |
| 111 | [C₆H₄³⁵Cl]⁺ | ∙SO₂CF₃ |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from impurities, starting materials, or isomers, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like aryl sulfones. A reverse-phase method is typically employed for separation.
A standard HPLC method would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which separates compounds based on hydrophobicity.
Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with formic acid for MS compatibility). mdpi.com
Detection: A photodiode array (PDA) or UV detector set to a wavelength where the benzene (B151609) ring absorbs, typically around 254 nm.
This setup allows for the separation of the target compound from potential impurities, such as constitutional isomers (e.g., 1-chloro-2-trifluoromethanesulfonyl-benzene) or unreacted starting materials. The area under the peak is proportional to the concentration, enabling accurate purity determination.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While aryl sulfones can have high boiling points, GC can be effective for analyzing this compound, provided appropriate conditions are used to prevent thermal decomposition in the injector port. plos.org GC is particularly useful for detecting volatile impurities or residual solvents.
A typical GC-MS method would include:
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).
Carrier Gas: Helium or hydrogen.
Injector: A split/splitless injector, potentially at a carefully optimized temperature.
Oven Program: A temperature ramp starting at a lower temperature and increasing to elute the high-boiling analyte.
Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the analyte and any impurities. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
There are currently no published X-ray crystallography studies for this compound. Therefore, detailed research findings, including crystallographic data tables with unit cell dimensions, space group, bond lengths, bond angles, and torsion angles, cannot be provided. The determination of the molecule's three-dimensional structure, conformational preferences, and intermolecular interactions through single-crystal X-ray diffraction has not been reported.
Without experimental crystallographic data, a definitive analysis of the solid-state conformation, including the orientation of the trifluoromethanesulfonyl group relative to the chlorophenyl ring, remains undetermined. Such an analysis would be crucial for understanding the molecule's packing in the crystal lattice and the nature of any non-covalent interactions, which can influence its physical properties.
Further research, specifically the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to elucidate these structural details.
V. Applications of 1 Chloro 3 Trifluoromethanesulfonyl Benzene in Advanced Organic Synthesis and Materials Science
Building Block for Complex Organic Molecules and Fine Chemicals
The presence of both a halogen and a potent electron-withdrawing group makes 1-chloro-3-trifluoromethanesulfonyl-benzene a valuable intermediate for the synthesis of a wide array of complex organic molecules and fine chemicals.
This compound serves as a key starting material for the synthesis of various fluorinated aromatic compounds. The chlorine atom on the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgyoutube.com This allows for the introduction of a variety of functional groups at this position. The trifluoromethanesulfonyl group (-SO₂CF₃) is a strong electron-withdrawing group, which activates the aromatic ring for such nucleophilic substitutions, particularly at the ortho and para positions relative to the chloro group. masterorganicchemistry.com
Furthermore, benzenesulfonyl chlorides are common precursors in the synthesis of other fluorinated benzene derivatives. For instance, the sulfonyl chloride group can be converted to a sulfonyl fluoride (B91410), which can then undergo further transformations. researchgate.netgoogle.com While direct examples involving this compound are not extensively documented in readily available literature, its structure is analogous to other substituted benzenesulfonyl chlorides used in the preparation of complex fluorinated molecules.
A plausible synthetic application is the displacement of the chloride by a nucleophile, followed by modification of the trifluoromethanesulfonyl group. The trifluoromethanesulfonate (B1224126) anion is known to be an excellent leaving group in various reactions, which could be a potential reactive pathway for this compound under specific conditions. pearson.comnih.gov
Table 1: Potential Nucleophilic Aromatic Substitution Reactions This table presents hypothetical but chemically plausible reactions based on the known reactivity of similar compounds.
| Nucleophile | Potential Product | Significance |
|---|---|---|
| RO⁻ (Alkoxide) | 1-Alkoxy-3-trifluoromethanesulfonyl-benzene | Precursor for fluorinated ethers |
| R₂NH (Amine) | N-substituted-3-trifluoromethanesulfonyl-aniline | Intermediate for pharmaceuticals and dyes |
| CN⁻ (Cyanide) | 3-Trifluoromethanesulfonyl-benzonitrile | Precursor for carboxylic acids and amides |
The structural motifs present in this compound are of significant interest in medicinal chemistry and drug discovery. The sulfonamide group (-SO₂NH₂) is a key component in a wide range of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs. mdpi.comnih.gov The trifluoromethyl group (-CF₃) is also a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comresearchgate.netresearchgate.netnih.gov
Compounds containing a chlorophenyl sulfonyl moiety have been investigated for their biological activities. For example, certain quinoxaline (B1680401) sulfonamide derivatives with a chlorophenyl group have demonstrated significant anticancer activities. mdpi.com This suggests that this compound could be a valuable precursor for the synthesis of novel bioactive compounds and potential drug candidates. By converting the trifluoromethanesulfonyl group into a sulfonamide, and potentially modifying the chloro position, medicinal chemists can access a library of compounds for biological screening.
Table 2: Bioactive Moieties Related to this compound
| Structural Moiety | Examples of Bioactivity | Potential Synthetic Utility of the Target Compound |
|---|---|---|
| Sulfonamide | Antibacterial, Diuretic, Anti-inflammatory mdpi.comnih.gov | Conversion of the -SO₂CF₃ group to a sulfonamide |
| Trifluoromethyl Group | Enhanced metabolic stability and binding affinity mdpi.comresearchgate.netresearchgate.netnih.gov | The inherent -CF₃ group in the trifluoromethanesulfonyl moiety |
| Chlorophenyl Sulfone | Anticancer mdpi.com | Direct use as a scaffold in drug design |
The trifluoromethanesulfonyl group (-SO₂CF₃), also known as a triflyl group, is one of the most powerful electron-withdrawing groups and an excellent leaving group in organic synthesis. pearson.com Its introduction into organic molecules can significantly alter their electronic properties and reactivity. This compound can serve as a reagent to introduce the 3-chlorophenylsulfonyl or the trifluoromethylsulfonyl motif into target structures.
While the entire this compound moiety might be incorporated, it is also plausible that the trifluoromethylsulfonyl group itself is the key functional unit. For instance, trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor under visible light irradiation. cas.cn This opens up the possibility of using this compound in radical trifluoromethylation reactions. Additionally, the sulfonyl group can be subject to nucleophilic attack under certain conditions, leading to the formation of new sulfur-containing compounds. researchgate.net
Table 3: Reactivity of the Trifluoromethylsulfonyl Group
| Reaction Type | Role of the Trifluoromethylsulfonyl Group | Potential Application |
|---|---|---|
| Nucleophilic Substitution | Excellent Leaving Group pearson.com | Facilitating the formation of new C-C or C-heteroatom bonds |
| Radical Reactions | Radical Precursor cas.cn | Introduction of the trifluoromethyl radical into organic molecules |
| Nucleophilic Attack on Sulfur | Electrophilic Center researchgate.net | Synthesis of novel sulfonamides and sulfones |
Role in the Design and Synthesis of Functional Materials
The unique electronic and structural features of this compound also make it a promising candidate for the development of advanced functional materials.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic linkers. d-nb.info The properties of MOFs can be tuned by modifying the organic linker. Multi-carboxylic acids are commonly used as linkers in MOF synthesis. cd-bioparticles.netresearchgate.net
This compound could be chemically modified to serve as a functionalized organic linker for MOFs. For example, through cross-coupling reactions, the chloro group could be replaced with a carboxylate-bearing moiety, and another part of the molecule could be functionalized with a second carboxylate group to create a dicarboxylate linker. The presence of the trifluoromethanesulfonyl group within the MOF structure would be expected to impart unique properties, such as high thermal stability and specific adsorption capabilities, due to its strong electron-withdrawing nature and the presence of fluorine atoms. The synthesis of MOFs from dicarboxylate linkers is a well-established field. rsc.orgnih.gov
Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, where individual metal atoms are dispersed on a support material. rsc.orgdntb.gov.ua The support plays a crucial role in stabilizing the single atoms and modulating their catalytic activity. Carbon-based materials are common supports for SACs, and their properties can be enhanced by doping with heteroatoms like sulfur. nih.govresearchgate.net
Organosulfur compounds can be used as precursors for the synthesis of sulfur-doped carbon supports. mdpi.com Through pyrolysis, this compound could potentially be used to generate a sulfur- and fluorine-co-doped carbon material. Such a material could serve as an effective support for single metal atoms, with the heteroatoms acting as anchoring sites and electronic modulators for the catalytic centers. The high thermal stability of the trifluoromethanesulfonyl group might also influence the morphology and properties of the resulting carbonaceous material.
Strategic Utility in Multi-Step Convergent Synthesis
In convergent synthesis, complex molecules are assembled from several individual fragments that are synthesized separately and then joined. This approach offers greater efficiency and flexibility compared to linear synthesis. This compound serves as a key building block in such strategies, enabling the introduction of specific functionalities at desired positions on an aromatic ring.
Enabling Regioselective Functionalization of Aromatic Rings
The functionalization of aromatic rings in a regioselective manner is a cornerstone of organic synthesis. The substituents on the benzene ring of this compound exert competing directing effects, which can be exploited to achieve high regioselectivity in various reactions.
The trifluoromethanesulfonyl (-SO2CF3) group is a powerful electron-withdrawing group, exerting a strong deactivating and meta-directing influence on electrophilic aromatic substitution (EAS) reactions. rsc.orgbyjus.com Conversely, the chlorine atom is also deactivating but directs incoming electrophiles to the ortho and para positions due to the electron-donating resonance effect of its lone pairs. wikipedia.orglibretexts.orglibretexts.org
In the case of this compound, the trifluoromethanesulfonyl group at position 3 will direct incoming electrophiles primarily to the 5-position (meta to itself). The chlorine at position 1 will direct incoming electrophiles to the 2- (ortho), 4- (para), and 6- (ortho) positions. The strong deactivating nature of the trifluoromethanesulfonyl group significantly reduces the electron density of the entire ring, making electrophilic substitution challenging. However, under forcing conditions, the regiochemical outcome is determined by the interplay of these directing effects.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Substitution | Directing Influence | Predicted Outcome |
| 2 | Ortho to Chloro | Minor product |
| 4 | Para to Chloro | Minor product |
| 5 | Meta to Trifluoromethanesulfonyl | Major product |
| 6 | Ortho to Chloro | Minor product |
In nucleophilic aromatic substitution (SNA) reactions, the presence of the strongly electron-withdrawing trifluoromethanesulfonyl group activates the ring towards attack by nucleophiles. chemistrysteps.comlibretexts.orglibretexts.org For a nucleophilic aromatic substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.org In this compound, the trifluoromethanesulfonyl group is meta to the chlorine atom. Therefore, direct nucleophilic displacement of the chlorine is not favored under standard SNA conditions. However, the presence of the -SO2CF3 group can influence the reactivity of the ring in other types of nucleophilic reactions or in reactions proceeding through alternative mechanisms like the benzyne (B1209423) mechanism under strongly basic conditions.
Late-Stage Functionalization Strategies in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late step in the synthesis. nih.govmpg.dempg.de This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis, facilitating structure-activity relationship (SAR) studies and the optimization of molecular properties.
While specific examples of the use of this compound in LSF are not prevalent in the provided search results, its properties make it a potentially valuable tool for this purpose. The presence of two distinct functional groups, the chloro and trifluoromethanesulfonyl moieties, on the aromatic ring allows for selective transformations. For instance, the trifluoromethanesulfonyl group can be a site for modification through reactions that target sulfonyl groups.
The general principle of LSF often involves the C-H functionalization of a complex molecule. nih.govsciencedaily.com While this compound itself would more likely be a building block rather than the complex substrate in an LSF, its derivatives could be incorporated into larger molecules. The predictable regioselectivity it offers would ensure that subsequent modifications on the aromatic ring occur at specific positions, which is a critical aspect of LSF.
Table 2: Potential Late-Stage Functionalization Reactions Involving Sulfonyl-Containing Aromatics
| Reaction Type | Description | Potential Application |
| C-H Activation | Direct functionalization of C-H bonds on the aromatic ring. | Introduction of new substituents at specific positions late in a synthesis. |
| Cross-Coupling Reactions | Palladium-catalyzed reactions to form C-C, C-N, or C-O bonds. | Diversification of the molecular scaffold. |
| Modification of the Sulfonyl Group | Transformation of the -SO2CF3 group into other functionalities. | Altering the electronic and steric properties of the molecule. |
Note: This table outlines general strategies in late-stage functionalization that could potentially involve derivatives of this compound, based on the reactivity of sulfonyl-containing aromatic compounds.
Vi. Future Directions and Emerging Research Avenues for 1 Chloro 3 Trifluoromethanesulfonyl Benzene
Development of Greener and More Sustainable Synthetic Routes
Conventional synthesis of aryl triflones often involves demanding conditions and reagents, leading to environmental concerns. Consequently, a strong impetus exists for the development of more sustainable synthetic protocols.
A significant advancement in this direction is the synthesis of aryl triflates, key precursors to aryl triflones, under aqueous conditions. A reported method that employs biphasic aqueous conditions circumvents the need for amine bases, simplifying product isolation and reducing waste. organic-chemistry.org This approach not only offers good yields but can also be conducted without organic solvents, marking a substantial move towards greener chemical manufacturing. organic-chemistry.org
Future research is likely to explore other green chemistry principles. The application of biocatalysis, with its inherent selectivity and use of renewable resources, photocatalysis, which harnesses light energy, and flow chemistry, known for its efficiency and safety, could provide more sustainable and effective routes to 1-chloro-3-trifluoromethanesulfonyl-benzene.
| Synthetic Strategy | Potential Advantages |
|---|---|
| Aqueous Synthesis | Eliminates organic solvents, simplifies isolation. organic-chemistry.org |
| Biocatalysis | High selectivity, mild conditions, renewable. |
| Photocatalysis | Uses light as a renewable energy source, novel reactivity. |
| Flow Chemistry | Enhanced control and safety, scalable. |
Exploration of Novel Catalytic Transformations and C-H Functionalization
The potent electron-withdrawing nature of the trifluoromethanesulfonyl group significantly influences the chemical reactivity of the aromatic ring, making this compound a compelling candidate for novel catalytic transformations, especially C-H functionalization. nih.gov
Direct C-H functionalization represents a paradigm shift in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds and streamlining synthetic routes. Future studies will likely focus on employing transition-metal catalysis to introduce diverse functional groups onto the benzene (B151609) core of this compound.
Recent breakthroughs in the synthesis of aryl triflones have highlighted the efficacy of palladium catalysis in the triflination of aryl triflates. nih.gov Building on this, researchers may adapt these catalytic systems to functionalize this compound. Furthermore, the development of direct C-H arylation techniques could open doors to the synthesis of complex biaryl structures from this starting material.
| Catalytic Transformation | Potential Outcome |
|---|---|
| Palladium-Catalyzed Cross-Coupling | Formation of new C-C or C-heteroatom bonds. nih.gov |
| Direct C-H Arylation | Synthesis of biaryl compounds. |
| C-H Amination/Amidation | Introduction of nitrogen-containing moieties. |
| C-H Alkylation/Alkenylation | Formation of new C-C bonds with aliphatic groups. |
Expansion of Applications in Emerging Fields of Chemical Synthesis and Materials Science
The distinct electronic characteristics imparted by the trifluoromethanesulfonyl group position this compound as a valuable component for a range of emerging technologies. Aryl triflones are recognized as important components in bioactive molecules, catalysts, and advanced materials. nih.gov
In the realm of materials science, the strong electron-withdrawing properties of the triflone group are particularly attractive for the development of novel electronic materials. For instance, aryl triflones are being explored for their utility in organic light-emitting diodes (OLEDs) and other optoelectronic applications, where the electronic properties of conjugated aryl systems are crucial for device performance. nih.gov Future investigations may focus on synthesizing polymers and other functional materials that incorporate the this compound unit to fine-tune their electronic and physical characteristics. The successful synthesis and polymerization of related trifluoromethyl- and chloro-(trifluoromethyl)-substituted styrenes already points towards the feasibility of creating novel polymers with unique properties. afinitica.com
As a building block in chemical synthesis, this compound offers significant versatility. The presence of both chloro and trifluoromethanesulfonyl substituents provides opportunities for selective functionalization, enabling the synthesis of a wide array of derivatives with potential uses in the agrochemical and pharmaceutical industries.
| Field | Potential Application |
|---|---|
| Materials Science | Organic electronics (OLEDs), conductive polymers, advanced functional polymers. nih.govafinitica.com |
| Chemical Synthesis | Versatile building block for complex molecules, synthesis of agrochemicals and pharmaceuticals. nih.gov |
| Catalysis | Precursor for novel ligand and catalyst development. nih.gov |
Q & A
Q. What are the standard synthetic routes for preparing 1-Chloro-3-trifluoromethanesulfonyl-benzene?
- Methodological Answer : The synthesis typically involves sulfonation and halogenation steps. A common approach is the reaction of 3-chlorobenzene with trifluoromethanesulfonic anhydride under controlled conditions. For example, sulfonation can be achieved using chlorosulfonic acid followed by fluorination with potassium trifluoromethanesulfonate. Aluminum chloride (AlCl₃) may act as a catalyst to facilitate electrophilic substitution . Alternative routes include direct trifluoromethanesulfonylation of 1-chloro-3-nitrobenzene, leveraging nitro group displacement under nucleophilic conditions.
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
- Methodological Answer : Characterization employs a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substituent positions (e.g., δ ~7.5–8.0 ppm for aromatic protons, −70 to −80 ppm for CF₃ in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 264.5 for C₇H₄ClF₃O₂S).
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the sulfonyl and chloro groups .
- HPLC : Quantifies purity (>98%) using reverse-phase columns with UV detection at 254 nm.
Advanced Research Questions
Q. What reaction mechanisms govern the electrophilic substitution reactions of this compound?
- Methodological Answer : The trifluoromethanesulfonyl (-SO₂CF₃) group is a strong electron-withdrawing group (EWG), directing electrophiles to the meta and para positions. For example, nitration occurs preferentially at the para position due to the EWG’s deactivating effect. Kinetic studies using HNO₃/H₂SO₄ reveal a slower reaction rate compared to non-sulfonylated analogs, consistent with reduced aromatic ring electron density. Isotopic labeling (e.g., ¹⁸O in sulfonyl groups) can track mechanistic pathways in substitution reactions .
Q. How does the trifluoromethanesulfonyl group influence the electronic properties of the benzene ring compared to other substituents?
- Methodological Answer : Computational studies (DFT/B3LYP) show the -SO₂CF₃ group induces a significant positive charge on the aromatic ring, quantified by Hammett σₚ values (~+1.2). This contrasts with weaker EWGs like -NO₂ (σₚ ~+0.78) and electron-donating groups (-OCH₃, σₚ ~−0.27). Electrostatic potential maps reveal localized electron deficiency at the ortho and para positions, rationalizing regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What are the challenges in optimizing reaction conditions for nucleophilic displacement of the chloro group in this compound?
- Methodological Answer : The chloro group’s reactivity is hindered by steric and electronic effects from the -SO₂CF₃ group. Successful displacement requires:
- High-Temperature Conditions : 80–120°C in polar aprotic solvents (e.g., DMF or DMSO).
- Strong Nucleophiles : Use of aryl Grignard reagents or sodium azide.
- Catalysts : Transition metals like Pd(0) or Cu(I) to lower activation barriers.
Side reactions (e.g., sulfonyl group reduction) are mitigated by excluding reducing agents and using inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
